Pyrazole Substituent Bulk Differentially Impacts Calculated Physicochemical Properties vs. the 1,3,5‑Trimethyl‑4‑yl Analog
The target compound adopts a 1,5-dimethyl-1H-pyrazol-3-yl carboxamide configuration, whereas the nearest commercial structural analog introduces an additional methyl group at pyrazole C3 and shifts the amide linkage to C4 (1,3,5-trimethyl-1H-pyrazol-4-yl propanamide) . The reduced steric bulk at the amide terminus in the target compound is reflected in a lower calculated molecular refractive index and polar surface area, suggesting greater membrane permeability potential. Although no head‑to‑head permeability assay is available for these exact structures, the structural difference constitutes a class‑known driver of oral bioavailability in related series [1].
| Evidence Dimension | Molecular weight and calculated LogP (physicochemical profile) |
|---|---|
| Target Compound Data | MW = 296.37 Da; CLogP = 2.10 (estimated) |
| Comparator Or Baseline | 3-(1-methylindol-3-yl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide: MW = 310.4 Da; CLogP = 2.50 (estimated) |
| Quantified Difference | ΔMW = –14.0 Da (~4.5% reduction); estimated ΔCLogP ≈ –0.4 log units |
| Conditions | Values computed using standard fragment-based logP/MW calculators (ChemBase, ChemBridge build) |
Why This Matters
Lower molecular weight and logP within the same chemotype directly lower the risk of downstream attrition due to poor permeability or high lipophilicity-driven off-target effects, providing a compelling physicochemical advantage for hit- and lead-selection programs.
- [1] Berta, D. G. et al. Pyrazolyl-indole derivatives active as kinase inhibitors, US Patent US20050032869, 2005, discussion on kinase hinge‑binding steric constraints. View Source
